molecular formula C11H21F5SSi B1313789 Pentafluoro[(triisopropylsilyl)ethynyl]sulfur CAS No. 474668-34-3

Pentafluoro[(triisopropylsilyl)ethynyl]sulfur

Cat. No.: B1313789
CAS No.: 474668-34-3
M. Wt: 308.43 g/mol
InChI Key: OHFCQWVMVRPEHF-UHFFFAOYSA-N
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Description

Pentafluoro[(triisopropylsilyl)ethynyl]sulfur is a chemical compound with the empirical formula C11H21F5SSi. It contains a total of 39 atoms, including 21 hydrogen atoms, 11 carbon atoms, 1 sulfur atom, and 5 fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentafluoro[(triisopropylsilyl)ethynyl]sulfur typically involves the reaction of triisopropylsilylacetylene with sulfur pentafluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pentafluoro[(triisopropylsilyl)ethynyl]sulfur undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different sulfur-containing products.

    Reduction: Reduction reactions can lead to the formation of simpler sulfur compounds.

    Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield simpler sulfur compounds.

Scientific Research Applications

Pentafluoro[(triisopropylsilyl)ethynyl]sulfur has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Triisopropylsilylacetylene: A precursor in the synthesis of Pentafluoro[(triisopropylsilyl)ethynyl]sulfur.

    Sulfur Pentafluoride: Another precursor used in the synthesis.

    Pentafluorosulfanyl Compounds: Compounds with similar fluorinated sulfur groups.

Uniqueness

This compound is unique due to its combination of a triisopropylsilyl group and a pentafluorosulfur group. This combination imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

2-(pentafluoro-λ6-sulfanyl)ethynyl-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21F5SSi/c1-9(2)18(10(3)4,11(5)6)8-7-17(12,13,14,15)16/h9-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFCQWVMVRPEHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C#CS(F)(F)(F)(F)F)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21F5SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475764
Record name Pentafluoro[(triisopropylsilyl)ethynyl]sulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474668-34-3
Record name Pentafluoro[(triisopropylsilyl)ethynyl]sulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(Triisopropylsilyl)acetylene]sulfur pentafluoride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What makes Pentafluoro[(triisopropylsilyl)ethynyl]sulfur a valuable reagent in organofluorine chemistry?

A1: this compound (TASP) is a valuable reagent because it offers a bench-top method to access diverse aliphatic and vinylic pentafluorosulfanylated building blocks. [, ] Traditionally, synthesizing these SF5-containing compounds required specialized equipment and hazardous reagents. TASP simplifies this process, making it accessible to a broader range of researchers. []

Q2: How does the structure of this compound enable its use in synthesizing specific compounds?

A2: The structure of this compound allows for a two-step reaction sequence: protodesilylation followed by either hydroamination or hydrothiolation. [, ] This enables the preparation of α-SF5-enamines [] and β-pentafluorosulfanylated vinyl sulfides. [] These reactions show remarkable selectivity, attributed to the specific reactivity of intermediates formed during the process. [, ]

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